molecular formula C22H27N3O3S B4034671 N-[3-(methylthio)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide

N-[3-(methylthio)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide

Cat. No.: B4034671
M. Wt: 413.5 g/mol
InChI Key: USDBAHWMYILFGG-UHFFFAOYSA-N
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Description

N-[3-(methylthio)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide is a useful research compound. Its molecular formula is C22H27N3O3S and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.17731291 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Crystal Structure : A series of benzamide derivatives were synthesized, with their structures determined via FT-IR, 1H-NMR, elemental analysis, and X-ray crystallography. These studies aim at identifying binding sites for allosteric modulators of specific receptors, showcasing the relevance of structural analysis in drug design (Wu et al., 2014).
  • Metal Complex Synthesis : Metal complexes of new benzamides were synthesized, with their structures elucidated from various spectral and thermal analysis data. Such studies highlight the role of metal complexes in enhancing the bioactivity of organic compounds (Khatiwora et al., 2013).

Bioactivity Studies

  • Anti-Fatigue Effects : The anti-fatigue effects of benzamide derivatives were investigated in mice, indicating the potential therapeutic applications of such compounds (Wu et al., 2014).
  • Antibacterial and Anticancer Evaluation : Novel compounds synthesized from benzamide derivatives were evaluated for their antibacterial and anticancer activities, illustrating the pharmaceutical potential of benzamide-based compounds (Bondock & Gieman, 2015).

Mechanistic and Pharmacological Insights

  • Anti-Acetylcholinesterase Activity : Piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, providing insights into the development of antidementia agents (Sugimoto et al., 1990).
  • Antipsychotic Agents : Heterocyclic carboxamides were synthesized and evaluated as potential antipsychotic agents, contributing to the understanding of the pharmacological properties of benzamide analogs (Norman et al., 1996).

Properties

IUPAC Name

N-(3-methylsulfanylpropyl)-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-29-15-5-12-24-21(26)19-7-2-3-8-20(19)28-18-9-13-25(14-10-18)22(27)17-6-4-11-23-16-17/h2-4,6-8,11,16,18H,5,9-10,12-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDBAHWMYILFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCNC(=O)C1=CC=CC=C1OC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(methylthio)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide
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N-[3-(methylthio)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide
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N-[3-(methylthio)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide
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N-[3-(methylthio)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide
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N-[3-(methylthio)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide
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N-[3-(methylthio)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.